Corbisterol
Overview
Description
Corbisterol is a sterol lipid with a structure based on the stigmastane skeleton, which consists of a cholestane moiety bearing an ethyl group at the carbon atom C24. It is a 5, 7, 22-triunsaturated C29-sterol, primarily found in the fats of shellfishes, crustacea, and echinodermata .
Preparation Methods
Synthetic Routes and Reaction Conditions: Corbisterol can be synthesized through a series of chemical reactions involving bromination, reduction, and ozonolysis of corbisteryl acetate. The absorption spectrum of this compound is also studied to confirm its structure .
Industrial Production Methods: Industrial production of this compound involves extraction from natural sources such as shellfishes and crustacea. The extraction process includes saponification of the fats followed by separation of the unsaponifiable matter, which contains this compound .
Types of Reactions:
Oxidation: this compound undergoes oxidation reactions, which can be used to study its structure and properties.
Reduction: Reduction of corbisteryl acetate is a key step in the synthesis of this compound.
Substitution: Substitution reactions involving this compound can lead to the formation of various derivatives.
Common Reagents and Conditions:
Bromination: Bromine is used in the bromination of corbisteryl acetate.
Ozonolysis: Ozone is used in the ozonolysis process to break down corbisteryl acetate.
Major Products: The major products formed from these reactions include various derivatives of this compound, which are used for further studies and applications .
Scientific Research Applications
Corbisterol has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of sterols and their derivatives.
Biology: this compound is studied for its role in the lipid metabolism of marine organisms.
Medicine: Research is ongoing to explore the potential medicinal properties of this compound, including its anti-inflammatory and cholesterol-lowering effects.
Mechanism of Action
The mechanism of action of corbisterol involves its interaction with cellular membranes and enzymes involved in lipid metabolism. It is believed to exert its effects by modulating the activity of enzymes such as HMG-CoA reductase, which plays a key role in cholesterol biosynthesis .
Comparison with Similar Compounds
Cholesterol: A well-known sterol with a similar structure but different biological functions.
Ergosterol: Found in fungi, it has a similar structure but differs in its biological role.
Stigmasterol: Another plant sterol with a structure similar to corbisterol but different in its biological effects.
Uniqueness: this compound is unique due to its specific structure and the presence of three double bonds at positions 5, 7, and 22. This unique structure gives it distinct chemical and biological properties compared to other sterols .
Properties
IUPAC Name |
(3S,9S,10R,13R,14R,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-11,19-21,23,25-27,30H,7,12-18H2,1-6H3/b9-8+/t20-,21-,23+,25-,26+,27+,28+,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMZNAMGEHIHNN-CIFIHVIMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197414 | |
Record name | 7-Dehydrostigmasterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50197414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
481-19-6 | |
Record name | Δ7-Stigmasterol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=481-19-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Dehydrostigmasterol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481196 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Dehydrostigmasterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50197414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .DELTA.7-STIGMASTEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37VY8G1D5A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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